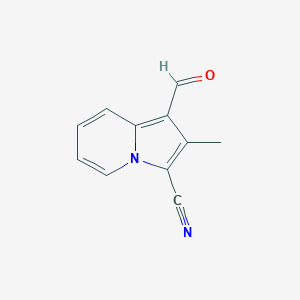![molecular formula C12H11BrN2O2 B2488396 Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate CAS No. 59747-00-1](/img/structure/B2488396.png)
Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate is an organic compound with the molecular formula C12H11BrN2O2. This compound is characterized by the presence of a bromophenyl group, an amino group, a cyano group, and an ethyl ester group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-bromoaniline in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The cyano group can be reduced to an amine group.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used.
Reduction: Ethyl 3-[(4-aminophenyl)amino]-2-cyanoprop-2-enoate.
Hydrolysis: 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoic acid.
Applications De Recherche Scientifique
Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound in drug discovery for its biological activity.
Industry: In the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the cyano group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate
- Ethyl 3-[(4-fluorophenyl)amino]-2-cyanoprop-2-enoate
- Ethyl 3-[(4-methylphenyl)amino]-2-cyanoprop-2-enoate
Uniqueness
Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not. This uniqueness makes it valuable in certain chemical and biological applications .
Propriétés
Numéro CAS |
59747-00-1 |
|---|---|
Formule moléculaire |
C12H11BrN2O2 |
Poids moléculaire |
295.13 g/mol |
Nom IUPAC |
ethyl 3-(4-bromoanilino)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)9(7-14)8-15-11-5-3-10(13)4-6-11/h3-6,8,15H,2H2,1H3 |
Clé InChI |
CERDTJDPHMXSTI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)Br)C#N |
SMILES canonique |
CCOC(=O)C(=CNC1=CC=C(C=C1)Br)C#N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2488313.png)
![methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate](/img/structure/B2488314.png)
![N-(4-chlorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2488316.png)



![2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B2488324.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2488325.png)
![6-(4-Ethylphenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2488326.png)


![N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B2488331.png)


